Allantoin Ascorbate

Description

Properties

CAS No. |

57448-83-6 |

|---|---|

Molecular Formula |

C6H8O6.C4H6N4O3 C10H14N4O9 |

Molecular Weight |

334.24 g/mol |

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(2,5-dioxoimidazolidin-4-yl)urea |

InChI |

InChI=1S/C6H8O6.C4H6N4O3/c7-1-2(8)5-3(9)4(10)6(11)12-5;5-3(10)6-1-2(9)8-4(11)7-1/h2,5,7-10H,1H2;1H,(H3,5,6,10)(H2,7,8,9,11)/t2-,5+;/m0./s1 |

InChI Key |

BMZVXYKKNCVBBF-RXSVEWSESA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Allantoin ascorbate |

Origin of Product |

United States |

Foundational & Exploratory

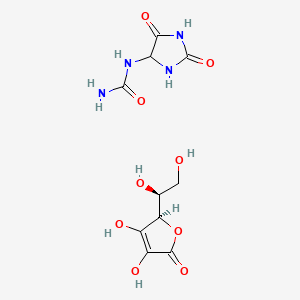

Allantoin Ascorbate chemical structure and properties

An In-depth Technical Guide to Allantoin (B1664786) Ascorbate

Introduction

Allantoin Ascorbate is a chemical complex formed from Allantoin and Ascorbic Acid (Vitamin C).[1] It is utilized in the cosmetics and pharmaceutical industries as a multifunctional ingredient that combines the established properties of its constituent components. Allantoin is well-regarded for its skin-soothing, moisturizing, and keratolytic effects, which promote cell proliferation and wound healing.[2][3] Ascorbic acid is a potent antioxidant and an essential cofactor in various enzymatic reactions, including those involved in collagen synthesis and epigenetic regulation.[1][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, intended for researchers and drug development professionals.

Chemical Structure

This compound is the salt or complex resulting from the combination of Allantoin and L-Ascorbic Acid. The complex is typically formed in a 1:1 molar ratio.

-

Allantoin: Chemically known as (2,5-dioxo-4-imidazolidinyl) urea, Allantoin is a heterocyclic organic compound. It is a derivative of uric acid.

-

Ascorbic Acid: A water-soluble vitamin, Ascorbic Acid is a lactone with a chemical structure that makes it an effective reducing agent and antioxidant.

The complex is represented by the formula [C₄H₆N₄O₃]ₓ[C₆H₈O₆]y, where x and y are each approximately 1. The interaction is believed to be an acid-base reaction, forming a stable salt that capitalizes on the properties of both molecules.

Physicochemical Properties

This compound is described as a white to yellowish powder. Its properties are a composite of its parent compounds, with enhanced stability noted for the complex compared to ascorbic acid alone in solution. A summary of key quantitative data is presented below.

| Property | This compound | Allantoin | Ascorbic Acid |

| Molecular Formula | C₁₀H₁₄N₄O₉ | C₄H₆N₄O₃ | C₆H₈O₆ |

| Molecular Weight | 334.24 g/mol | 158.12 g/mol | 176.12 g/mol |

| Appearance | White-yellowish powder | White, odorless crystalline powder | White to light-yellow crystals or powder |

| Melting Point | Not specified | 226-240 °C (decomposes) | ~190 °C (decomposes) |

| Solubility (at 25°C) | 2-5% in water; 0.5% in 95% ethanol | 0.57% in water; Slightly soluble in alcohol | 33 g/100 mL in water; 2 g/100 mL in ethanol |

| pKa | Not specified | 8.96 | pKa1 = 4.17, pKa2 = 11.57 |

| pH (Aqueous Solution) | ~4.0 - 4.5 (2% solution) | ~5.5 (saturated solution) | ~3.0 (5% solution) |

Experimental Protocols

Synthesis of this compound

A method for preparing the Allantoin Ascorbic Acid complex has been detailed in patent literature. The protocol is based on the direct reaction of the two components in the presence of a minimal amount of hot water.

Methodology:

-

Mixing: Thoroughly mix 158 g (1.0 mol) of Allantoin and 176 g (1.0 mol) of Ascorbic Acid in a dry, finely-divided state.

-

Trituration: Add 25 to 35 mL of boiling, distilled water to the mixture with constant and vigorous trituration. Continue until a uniform wet mass is formed.

-

Drying: Dry the resulting complex for 2 to 3 hours at 150-160°F (approximately 65-71°C).

-

Final Product: The process yields a stable, white powder, which is the this compound complex.

Analytical Methods for Component Analysis

Quantification of Allantoin: Allantoin levels in biological fluids can be quantified as a biomarker of oxidative stress using isotope dilution gas chromatography/mass spectrometry (GC/MS). Sample preparation involves treatment with ethylenediaminetetraacetic acid (EDTA) to chelate metals before analysis.

Antioxidant Activity Assessment: The antioxidant capacity of allantoin-containing compounds can be evaluated using several common assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method, the cupric reducing antioxidant capacity (CUPRAC) assay, and the reducing power assay (FRAP).

Biological and Pharmacological Properties

This compound functions as an antioxidant, skin conditioning agent, skin protectant, and soothing agent. Its activity is a synergistic combination of its two components.

Mechanism of Action of Allantoin

Allantoin is known to promote the healing of wounds and skin irritations while stimulating the growth of healthy tissue. Its key mechanisms include:

-

Keratolytic Activity: Allantoin softens keratin (B1170402) and enhances the desquamation of the upper layers of dead skin cells.

-

Moisturizing Effect: It increases the water content of the skin's extracellular matrix.

-

Cell Proliferation: By promoting the removal of necrotic tissue and improving skin hydration, it indirectly stimulates cell division and epidermal regeneration.

Mechanism of Action of Ascorbate

Ascorbic acid is a crucial biological antioxidant and enzyme cofactor.

-

Antioxidant Activity: Ascorbate is an effective scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage. At high pharmacological doses, it can act as a pro-oxidant, generating hydrogen peroxide that is selectively toxic to cancer cells.

-

Enzyme Cofactor: Ascorbate is essential for the function of a large family of Fe(II)- and 2-oxoglutarate-dependent dioxygenases. This includes enzymes critical for collagen synthesis and, notably, the Ten-Eleven Translocation (TET) family of enzymes involved in epigenetic regulation.

Signaling Pathway: Ascorbate in Epigenetic Regulation

Ascorbate plays a vital role as a cofactor for TET enzymes, which are central to active DNA demethylation. These enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark, to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms. This process is critical for maintaining epigenetic stability and regulating gene expression. Ascorbate facilitates this by reducing Fe(III) back to Fe(II) in the active site of the TET enzyme, allowing for continuous catalytic activity.

Allantoin as a Biomarker of Oxidative Stress

In humans, the enzyme urate oxidase is absent, making uric acid the final product of purine (B94841) metabolism. However, uric acid can be oxidized non-enzymatically by reactive oxygen species (ROS) to produce allantoin. Consequently, elevated levels of allantoin in urine or plasma are being investigated as a potential biomarker for in vivo oxidative stress.

Applications

The combination of soothing, healing, and antioxidant properties makes this compound a valuable ingredient in cosmetic and dermatological formulations. It is used in skin care products designed to protect the skin, maintain it in good condition, and inhibit oxidative damage. The complex may be formulated into creams, lotions, and other preparations for treating burns and sunburns. The typical concentration in cosmetic products is reported to be up to 2%.

References

Allantoin Ascorbate chemical structure and properties

An In-depth Technical Guide to Allantoin Ascorbate

Introduction

This compound is a chemical complex formed from Allantoin and Ascorbic Acid (Vitamin C).[1] It is utilized in the cosmetics and pharmaceutical industries as a multifunctional ingredient that combines the established properties of its constituent components. Allantoin is well-regarded for its skin-soothing, moisturizing, and keratolytic effects, which promote cell proliferation and wound healing.[2][3] Ascorbic acid is a potent antioxidant and an essential cofactor in various enzymatic reactions, including those involved in collagen synthesis and epigenetic regulation.[1][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, intended for researchers and drug development professionals.

Chemical Structure

This compound is the salt or complex resulting from the combination of Allantoin and L-Ascorbic Acid. The complex is typically formed in a 1:1 molar ratio.

-

Allantoin: Chemically known as (2,5-dioxo-4-imidazolidinyl) urea, Allantoin is a heterocyclic organic compound. It is a derivative of uric acid.

-

Ascorbic Acid: A water-soluble vitamin, Ascorbic Acid is a lactone with a chemical structure that makes it an effective reducing agent and antioxidant.

The complex is represented by the formula [C₄H₆N₄O₃]ₓ[C₆H₈O₆]y, where x and y are each approximately 1. The interaction is believed to be an acid-base reaction, forming a stable salt that capitalizes on the properties of both molecules.

Physicochemical Properties

This compound is described as a white to yellowish powder. Its properties are a composite of its parent compounds, with enhanced stability noted for the complex compared to ascorbic acid alone in solution. A summary of key quantitative data is presented below.

| Property | This compound | Allantoin | Ascorbic Acid |

| Molecular Formula | C₁₀H₁₄N₄O₉ | C₄H₆N₄O₃ | C₆H₈O₆ |

| Molecular Weight | 334.24 g/mol | 158.12 g/mol | 176.12 g/mol |

| Appearance | White-yellowish powder | White, odorless crystalline powder | White to light-yellow crystals or powder |

| Melting Point | Not specified | 226-240 °C (decomposes) | ~190 °C (decomposes) |

| Solubility (at 25°C) | 2-5% in water; 0.5% in 95% ethanol | 0.57% in water; Slightly soluble in alcohol | 33 g/100 mL in water; 2 g/100 mL in ethanol |

| pKa | Not specified | 8.96 | pKa1 = 4.17, pKa2 = 11.57 |

| pH (Aqueous Solution) | ~4.0 - 4.5 (2% solution) | ~5.5 (saturated solution) | ~3.0 (5% solution) |

Experimental Protocols

Synthesis of this compound

A method for preparing the Allantoin Ascorbic Acid complex has been detailed in patent literature. The protocol is based on the direct reaction of the two components in the presence of a minimal amount of hot water.

Methodology:

-

Mixing: Thoroughly mix 158 g (1.0 mol) of Allantoin and 176 g (1.0 mol) of Ascorbic Acid in a dry, finely-divided state.

-

Trituration: Add 25 to 35 mL of boiling, distilled water to the mixture with constant and vigorous trituration. Continue until a uniform wet mass is formed.

-

Drying: Dry the resulting complex for 2 to 3 hours at 150-160°F (approximately 65-71°C).

-

Final Product: The process yields a stable, white powder, which is the this compound complex.

Analytical Methods for Component Analysis

Quantification of Allantoin: Allantoin levels in biological fluids can be quantified as a biomarker of oxidative stress using isotope dilution gas chromatography/mass spectrometry (GC/MS). Sample preparation involves treatment with ethylenediaminetetraacetic acid (EDTA) to chelate metals before analysis.

Antioxidant Activity Assessment: The antioxidant capacity of allantoin-containing compounds can be evaluated using several common assays, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging method, the cupric reducing antioxidant capacity (CUPRAC) assay, and the reducing power assay (FRAP).

Biological and Pharmacological Properties

This compound functions as an antioxidant, skin conditioning agent, skin protectant, and soothing agent. Its activity is a synergistic combination of its two components.

Mechanism of Action of Allantoin

Allantoin is known to promote the healing of wounds and skin irritations while stimulating the growth of healthy tissue. Its key mechanisms include:

-

Keratolytic Activity: Allantoin softens keratin and enhances the desquamation of the upper layers of dead skin cells.

-

Moisturizing Effect: It increases the water content of the skin's extracellular matrix.

-

Cell Proliferation: By promoting the removal of necrotic tissue and improving skin hydration, it indirectly stimulates cell division and epidermal regeneration.

Mechanism of Action of Ascorbate

Ascorbic acid is a crucial biological antioxidant and enzyme cofactor.

-

Antioxidant Activity: Ascorbate is an effective scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage. At high pharmacological doses, it can act as a pro-oxidant, generating hydrogen peroxide that is selectively toxic to cancer cells.

-

Enzyme Cofactor: Ascorbate is essential for the function of a large family of Fe(II)- and 2-oxoglutarate-dependent dioxygenases. This includes enzymes critical for collagen synthesis and, notably, the Ten-Eleven Translocation (TET) family of enzymes involved in epigenetic regulation.

Signaling Pathway: Ascorbate in Epigenetic Regulation

Ascorbate plays a vital role as a cofactor for TET enzymes, which are central to active DNA demethylation. These enzymes catalyze the oxidation of 5-methylcytosine (5mC), a primary epigenetic mark, to 5-hydroxymethylcytosine (5hmC) and further oxidized forms. This process is critical for maintaining epigenetic stability and regulating gene expression. Ascorbate facilitates this by reducing Fe(III) back to Fe(II) in the active site of the TET enzyme, allowing for continuous catalytic activity.

Allantoin as a Biomarker of Oxidative Stress

In humans, the enzyme urate oxidase is absent, making uric acid the final product of purine metabolism. However, uric acid can be oxidized non-enzymatically by reactive oxygen species (ROS) to produce allantoin. Consequently, elevated levels of allantoin in urine or plasma are being investigated as a potential biomarker for in vivo oxidative stress.

Applications

The combination of soothing, healing, and antioxidant properties makes this compound a valuable ingredient in cosmetic and dermatological formulations. It is used in skin care products designed to protect the skin, maintain it in good condition, and inhibit oxidative damage. The complex may be formulated into creams, lotions, and other preparations for treating burns and sunburns. The typical concentration in cosmetic products is reported to be up to 2%.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Allantoin Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Allantoin (B1664786) Ascorbate is a compound that combines the well-documented properties of allantoin and ascorbic acid (Vitamin C). This guide provides an in-depth overview of its synthesis, purification, and comprehensive characterization using modern analytical techniques. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a practical resource for professionals in the fields of chemistry, cosmetics, and pharmaceutical sciences.

Introduction

Allantoin Ascorbate is a chemical complex formed between allantoin and ascorbic acid.[1] Allantoin, a diureide of glyoxylic acid, is known for its soothing, moisturizing, and keratolytic properties, which promote cell regeneration and wound healing.[2][3][4] Ascorbic acid is a potent antioxidant essential for various biological processes, including collagen synthesis and protection against oxidative stress.[5] The resulting complex, this compound, leverages the synergistic benefits of both components, making it a valuable ingredient in skincare and dermatological formulations where it functions as an antioxidant, skin conditioning agent, skin protectant, and soothing agent. This document details the synthesis process and a suite of analytical methods for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the direct complexation of allantoin and ascorbic acid in the presence of a small amount of hot water. The process involves the thorough mixing of the dry, finely-divided reactants, followed by trituration with boiling water to form a uniform mass, which is then dried to yield the final product.

Materials and Stoichiometry

The synthesis involves a straightforward reaction between allantoin and ascorbic acid. The properties of the reactants are summarized below.

| Property | Allantoin | L-Ascorbic Acid |

| Chemical Formula | C₄H₆N₄O₃ | C₆H₈O₆ |

| Molar Mass | 158.12 g/mol | 176.12 g/mol |

| Appearance | White, odorless crystalline powder | White to light-yellow crystalline powder |

| Typical Stoichiometry | 158 g (1.0 mol) | 176 g (1.0 mol) |

Experimental Protocol: Synthesis

The following protocol is based on established methods for preparing the Allantoin Ascorbic Acid complex.

-

Reactant Preparation: Weigh 158 g of allantoin and 176 g of ascorbic acid. Ensure both substances are in a dry, finely-divided (powdered) state.

-

Dry Mixing: Thoroughly mix the two powders in a suitable vessel until a homogeneous mixture is achieved.

-

Complexation: Add 25 to 35 mL of boiling, distilled water to the powder mixture.

-

Trituration: Immediately begin to triturate (grind and mix) the components until a uniform, wet mass is formed. The continuous trituration is crucial for facilitating the complex formation.

-

Drying: Spread the resulting mass on trays and dry for 2 to 3 hours at 150-160°F (approximately 65-71°C) until a constant weight is achieved.

-

Final Product: The dried product is a white powder, the this compound complex.

Synthesis and Purification Workflow

The workflow for the synthesis of this compound is a streamlined process from raw materials to the final, purified product.

Physicochemical Characterization

The resulting this compound complex is a stable powder with distinct physical and chemical properties.

| Property | Value | Source |

| Appearance | White to yellowish powder | |

| Solubility | 3-5% in water at 25°C, up to 10% in boiling water | |

| pH (2% aq. solution) | ~4.0 - 4.5 |

Analytical Characterization

To confirm the identity, purity, and quality of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying allantoin and ascorbic acid, thereby confirming the complex's composition. A Hydrophilic Interaction Chromatography (HILIC) or a C18 reverse-phase method can be employed.

This protocol is adapted for the analysis of the highly hydrophilic allantoin component.

-

System: HPLC system with UV detector.

-

Column: SeQuant® ZIC®-HILIC (150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and formic acid buffer (e.g., 75:25 v/v).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: 30°C.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

-

Injection Volume: 20 µL.

| Analyte | Expected Retention Time (min) | Notes |

| Allantoin | ~7.2 | Under HILIC conditions specified in the reference method. |

| Ascorbic Acid | Varies | Will have a different retention time, typically eluting earlier in HILIC. |

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of the complex.

FTIR spectroscopy can identify the characteristic functional groups of both allantoin and ascorbic acid within the complex.

-

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing ~1% of the this compound sample or use an ATR-FTIR spectrometer.

-

Analysis: Scan the sample from 4000 to 400 cm⁻¹.

-

-

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment | Component Origin |

| 3500-3200 | O-H (stretch, broad), N-H (stretch) | Ascorbic Acid, Allantoin |

| 1800-1650 | C=O (stretch, multiple bands for urea, lactam, lactone) | Allantoin, Ascorbic Acid |

| ~1640 | C=C (stretch, enol) | Ascorbic Acid |

| 1600-1400 | N-H (bend) | Allantoin |

| 1200-1000 | C-O (stretch) | Ascorbic Acid |

¹H-NMR provides detailed information about the chemical environment of protons in the molecule.

-

Experimental Protocol:

-

Solvent: Deuterium oxide (D₂O).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of D₂O.

-

-

Expected Chemical Shifts (δ, ppm):

| Chemical Shift (ppm) | Multiplicity | Assignment | Component Origin |

| ~5.26 | s | H-1 (methine proton) | Allantoin |

| ~4.88 | d | H-4 (enol proton) | Ascorbic Acid |

| ~4.06 | m | H-5 | Ascorbic Acid |

| ~3.74 | m | H-6 | Ascorbic Acid |

Note: Amide/amine protons (N-H) from allantoin are often not observed in D₂O due to proton exchange.

Analytical Characterization Workflow

A logical workflow ensures that the synthesized material meets all identity and purity specifications before use.

Mechanism of Action in Skincare

The biological activity of this compound is derived from the combined effects of its constituents. Allantoin provides skin-soothing and regenerative effects, while ascorbic acid delivers potent antioxidant protection and supports collagen production.

-

Allantoin's Role: Allantoin promotes the proliferation of fibroblasts and keratinocytes, which is crucial for epidermal renewal. It also exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines like TNF-α and IL-6, potentially through the inhibition of the NF-κB signaling pathway.

-

Ascorbic Acid's Role: As a powerful antioxidant, ascorbic acid neutralizes reactive oxygen species (ROS), protecting the skin from oxidative damage. It is also a critical cofactor for enzymes involved in the synthesis of collagen, which is vital for skin structure and elasticity.

The combination in this compound provides a multi-pathway approach to skin health, addressing inflammation, promoting healing, and protecting against environmental aggressors.

Proposed Signaling Pathway in Skin Cells

The diagram below illustrates the proposed synergistic mechanism of this compound in promoting skin health and repair.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols for synthesis and analysis, coupled with tabulated data and workflow diagrams, offer a robust resource for researchers and developers. The elucidated mechanisms of action underscore its potential as a multifunctional ingredient in advanced cosmetic and therapeutic applications. Adherence to these methodologies will ensure the production of a high-quality, well-characterized compound suitable for scientific investigation and product development.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Allantoin Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Allantoin Ascorbate is a compound that combines the well-documented properties of allantoin and ascorbic acid (Vitamin C). This guide provides an in-depth overview of its synthesis, purification, and comprehensive characterization using modern analytical techniques. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a practical resource for professionals in the fields of chemistry, cosmetics, and pharmaceutical sciences.

Introduction

This compound is a chemical complex formed between allantoin and ascorbic acid.[1] Allantoin, a diureide of glyoxylic acid, is known for its soothing, moisturizing, and keratolytic properties, which promote cell regeneration and wound healing.[2][3][4] Ascorbic acid is a potent antioxidant essential for various biological processes, including collagen synthesis and protection against oxidative stress.[5] The resulting complex, this compound, leverages the synergistic benefits of both components, making it a valuable ingredient in skincare and dermatological formulations where it functions as an antioxidant, skin conditioning agent, skin protectant, and soothing agent. This document details the synthesis process and a suite of analytical methods for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the direct complexation of allantoin and ascorbic acid in the presence of a small amount of hot water. The process involves the thorough mixing of the dry, finely-divided reactants, followed by trituration with boiling water to form a uniform mass, which is then dried to yield the final product.

Materials and Stoichiometry

The synthesis involves a straightforward reaction between allantoin and ascorbic acid. The properties of the reactants are summarized below.

| Property | Allantoin | L-Ascorbic Acid |

| Chemical Formula | C₄H₆N₄O₃ | C₆H₈O₆ |

| Molar Mass | 158.12 g/mol | 176.12 g/mol |

| Appearance | White, odorless crystalline powder | White to light-yellow crystalline powder |

| Typical Stoichiometry | 158 g (1.0 mol) | 176 g (1.0 mol) |

Experimental Protocol: Synthesis

The following protocol is based on established methods for preparing the Allantoin Ascorbic Acid complex.

-

Reactant Preparation: Weigh 158 g of allantoin and 176 g of ascorbic acid. Ensure both substances are in a dry, finely-divided (powdered) state.

-

Dry Mixing: Thoroughly mix the two powders in a suitable vessel until a homogeneous mixture is achieved.

-

Complexation: Add 25 to 35 mL of boiling, distilled water to the powder mixture.

-

Trituration: Immediately begin to triturate (grind and mix) the components until a uniform, wet mass is formed. The continuous trituration is crucial for facilitating the complex formation.

-

Drying: Spread the resulting mass on trays and dry for 2 to 3 hours at 150-160°F (approximately 65-71°C) until a constant weight is achieved.

-

Final Product: The dried product is a white powder, the this compound complex.

Synthesis and Purification Workflow

The workflow for the synthesis of this compound is a streamlined process from raw materials to the final, purified product.

Physicochemical Characterization

The resulting this compound complex is a stable powder with distinct physical and chemical properties.

| Property | Value | Source |

| Appearance | White to yellowish powder | |

| Solubility | 3-5% in water at 25°C, up to 10% in boiling water | |

| pH (2% aq. solution) | ~4.0 - 4.5 |

Analytical Characterization

To confirm the identity, purity, and quality of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying allantoin and ascorbic acid, thereby confirming the complex's composition. A Hydrophilic Interaction Chromatography (HILIC) or a C18 reverse-phase method can be employed.

This protocol is adapted for the analysis of the highly hydrophilic allantoin component.

-

System: HPLC system with UV detector.

-

Column: SeQuant® ZIC®-HILIC (150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and formic acid buffer (e.g., 75:25 v/v).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: 30°C.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

-

Injection Volume: 20 µL.

| Analyte | Expected Retention Time (min) | Notes |

| Allantoin | ~7.2 | Under HILIC conditions specified in the reference method. |

| Ascorbic Acid | Varies | Will have a different retention time, typically eluting earlier in HILIC. |

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of the complex.

FTIR spectroscopy can identify the characteristic functional groups of both allantoin and ascorbic acid within the complex.

-

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing ~1% of the this compound sample or use an ATR-FTIR spectrometer.

-

Analysis: Scan the sample from 4000 to 400 cm⁻¹.

-

-

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment | Component Origin |

| 3500-3200 | O-H (stretch, broad), N-H (stretch) | Ascorbic Acid, Allantoin |

| 1800-1650 | C=O (stretch, multiple bands for urea, lactam, lactone) | Allantoin, Ascorbic Acid |

| ~1640 | C=C (stretch, enol) | Ascorbic Acid |

| 1600-1400 | N-H (bend) | Allantoin |

| 1200-1000 | C-O (stretch) | Ascorbic Acid |

¹H-NMR provides detailed information about the chemical environment of protons in the molecule.

-

Experimental Protocol:

-

Solvent: Deuterium oxide (D₂O).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of D₂O.

-

-

Expected Chemical Shifts (δ, ppm):

| Chemical Shift (ppm) | Multiplicity | Assignment | Component Origin |

| ~5.26 | s | H-1 (methine proton) | Allantoin |

| ~4.88 | d | H-4 (enol proton) | Ascorbic Acid |

| ~4.06 | m | H-5 | Ascorbic Acid |

| ~3.74 | m | H-6 | Ascorbic Acid |

Note: Amide/amine protons (N-H) from allantoin are often not observed in D₂O due to proton exchange.

Analytical Characterization Workflow

A logical workflow ensures that the synthesized material meets all identity and purity specifications before use.

Mechanism of Action in Skincare

The biological activity of this compound is derived from the combined effects of its constituents. Allantoin provides skin-soothing and regenerative effects, while ascorbic acid delivers potent antioxidant protection and supports collagen production.

-

Allantoin's Role: Allantoin promotes the proliferation of fibroblasts and keratinocytes, which is crucial for epidermal renewal. It also exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines like TNF-α and IL-6, potentially through the inhibition of the NF-κB signaling pathway.

-

Ascorbic Acid's Role: As a powerful antioxidant, ascorbic acid neutralizes reactive oxygen species (ROS), protecting the skin from oxidative damage. It is also a critical cofactor for enzymes involved in the synthesis of collagen, which is vital for skin structure and elasticity.

The combination in this compound provides a multi-pathway approach to skin health, addressing inflammation, promoting healing, and protecting against environmental aggressors.

Proposed Signaling Pathway in Skin Cells

The diagram below illustrates the proposed synergistic mechanism of this compound in promoting skin health and repair.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols for synthesis and analysis, coupled with tabulated data and workflow diagrams, offer a robust resource for researchers and developers. The elucidated mechanisms of action underscore its potential as a multifunctional ingredient in advanced cosmetic and therapeutic applications. Adherence to these methodologies will ensure the production of a high-quality, well-characterized compound suitable for scientific investigation and product development.

References

Allantoin Ascorbate: An In-depth Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allantoin (B1664786) Ascorbate (B8700270) is a chemical complex formed from allantoin and ascorbic acid (Vitamin C). This compound is utilized in cosmetic and dermatological preparations for its combined properties, leveraging the soothing and cell-proliferating effects of allantoin with the potent antioxidant capabilities of ascorbic acid.[1] This technical guide provides a detailed examination of the antioxidant and free-radical scavenging activities of Allantoin Ascorbate. Due to a lack of extensive direct studies on the complex, this guide synthesizes the known quantitative data and mechanisms of its individual components, allantoin and ascorbic acid, to provide a comprehensive understanding of its expected antioxidant potential.

Core Components and their Antioxidant Profiles

Allantoin

Allantoin is a diureide of glyoxylic acid, recognized for its skin-soothing, moisturizing, and healing properties.[2][3] While its primary roles are not antioxidative, studies have shown that allantoin does possess antioxidant properties and can positively contribute to the total antioxidant capacity.[3][4] It is considered an effective antioxidant that is readily attacked by reactive oxygen species.

Ascorbic Acid (Vitamin C)

Ascorbic acid is a well-established and powerful antioxidant. Its primary mechanism of antioxidant action involves the donation of a hydrogen atom to free radicals, thereby neutralizing them. This action is crucial in protecting biological systems from oxidative stress. Ascorbic acid is a potent scavenger of various reactive oxygen species (ROS), including the superoxide (B77818) radical, hydroxyl radical, and singlet oxygen.

Quantitative Antioxidant Data

The following tables summarize the free radical scavenging activity of Allantoin and Ascorbic Acid from various in vitro antioxidant assays. This data provides a baseline for understanding the potential efficacy of the this compound complex.

Table 1: DPPH Radical Scavenging Activity

| Compound | Concentration | % Inhibition | IC50 Value | Reference |

| Allantoin | Not specified | Not specified | Not specified | |

| Plant Extracts Containing Allantoin (Plantago major) | 1 mg/mL | 90.25% | Not specified | |

| Ascorbic Acid | 5, 10, 20, 40, 50 µg/ml | 3.35%, 8.64%, 13.52%, 43.45%, 82.54% | 41.21% ± 1.56% µg/ml | |

| Ascorbic Acid | Not specified | Not specified | 0.67 mg/ml | |

| Ascorbic Acid | Not specified | Not specified | 3.115 µg/mL |

Table 2: ABTS Radical Scavenging Activity

| Compound | Concentration | % Inhibition | IC50 Value | Reference |

| Allantoin | Not specified | Not specified | Not specified | |

| Ascorbic Acid | 300 μg/mL | 90.4% | 127.7 μg/ml |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The principle is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727). The solution should have a deep violet color.

-

Sample Preparation: The test compound (this compound) is prepared in a suitable solvent (e.g., methanol or ethanol) at various concentrations.

-

Reaction Mixture: A specific volume of the sample solution (e.g., 1 mL) is mixed with a specific volume of the DPPH solution (e.g., 2 mL).

-

Incubation: The mixture is shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. A decrease in absorbance indicates a higher free radical scavenging activity.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the pre-formed radical cation is proportional to the antioxidant concentration.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is prepared in water. The ABTS radical cation is produced by reacting the ABTS stock solution with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM final concentration), and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Sample Preparation: The test compound (this compound) is prepared in a suitable solvent at various concentrations.

-

Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

Signaling Pathways and Mechanism of Action

The antioxidant mechanism of this compound is primarily driven by the ascorbic acid component. Ascorbic acid is a potent reducing agent and free radical scavenger.

Proposed Mechanism:

-

Free Radical Encounter: A reactive oxygen species (ROS), such as a hydroxyl radical (•OH) or a superoxide anion (O2•-), is present in the biological system.

-

Electron/Hydrogen Donation: The ascorbate molecule donates a hydrogen atom (or an electron followed by a proton) to the free radical.

-

Radical Neutralization: The free radical is neutralized, forming a more stable molecule (e.g., water from a hydroxyl radical).

-

Ascorbyl Radical Formation: The ascorbate molecule is oxidized to the relatively stable and less reactive ascorbyl radical.

-

Regeneration or Disproportionation: The ascorbyl radical can be reduced back to ascorbate by other antioxidants or two ascorbyl radicals can disproportionate to form ascorbate and dehydroascorbic acid.

Allantoin's contribution to the antioxidant effect may be through its own, albeit less potent, radical scavenging activity and its ability to soothe and protect the skin, potentially reducing the inflammatory responses that can generate further oxidative stress. There may also be a synergistic effect between allantoin and ascorbic acid, although this has not been extensively studied.

References

Allantoin Ascorbate: An In-depth Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allantoin Ascorbate is a chemical complex formed from allantoin and ascorbic acid (Vitamin C). This compound is utilized in cosmetic and dermatological preparations for its combined properties, leveraging the soothing and cell-proliferating effects of allantoin with the potent antioxidant capabilities of ascorbic acid.[1] This technical guide provides a detailed examination of the antioxidant and free-radical scavenging activities of this compound. Due to a lack of extensive direct studies on the complex, this guide synthesizes the known quantitative data and mechanisms of its individual components, allantoin and ascorbic acid, to provide a comprehensive understanding of its expected antioxidant potential.

Core Components and their Antioxidant Profiles

Allantoin

Allantoin is a diureide of glyoxylic acid, recognized for its skin-soothing, moisturizing, and healing properties.[2][3] While its primary roles are not antioxidative, studies have shown that allantoin does possess antioxidant properties and can positively contribute to the total antioxidant capacity.[3][4] It is considered an effective antioxidant that is readily attacked by reactive oxygen species.

Ascorbic Acid (Vitamin C)

Ascorbic acid is a well-established and powerful antioxidant. Its primary mechanism of antioxidant action involves the donation of a hydrogen atom to free radicals, thereby neutralizing them. This action is crucial in protecting biological systems from oxidative stress. Ascorbic acid is a potent scavenger of various reactive oxygen species (ROS), including the superoxide radical, hydroxyl radical, and singlet oxygen.

Quantitative Antioxidant Data

The following tables summarize the free radical scavenging activity of Allantoin and Ascorbic Acid from various in vitro antioxidant assays. This data provides a baseline for understanding the potential efficacy of the this compound complex.

Table 1: DPPH Radical Scavenging Activity

| Compound | Concentration | % Inhibition | IC50 Value | Reference |

| Allantoin | Not specified | Not specified | Not specified | |

| Plant Extracts Containing Allantoin (Plantago major) | 1 mg/mL | 90.25% | Not specified | |

| Ascorbic Acid | 5, 10, 20, 40, 50 µg/ml | 3.35%, 8.64%, 13.52%, 43.45%, 82.54% | 41.21% ± 1.56% µg/ml | |

| Ascorbic Acid | Not specified | Not specified | 0.67 mg/ml | |

| Ascorbic Acid | Not specified | Not specified | 3.115 µg/mL |

Table 2: ABTS Radical Scavenging Activity

| Compound | Concentration | % Inhibition | IC50 Value | Reference |

| Allantoin | Not specified | Not specified | Not specified | |

| Ascorbic Acid | 300 μg/mL | 90.4% | 127.7 μg/ml |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The principle is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have a deep violet color.

-

Sample Preparation: The test compound (this compound) is prepared in a suitable solvent (e.g., methanol or ethanol) at various concentrations.

-

Reaction Mixture: A specific volume of the sample solution (e.g., 1 mL) is mixed with a specific volume of the DPPH solution (e.g., 2 mL).

-

Incubation: The mixture is shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. A decrease in absorbance indicates a higher free radical scavenging activity.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the pre-formed radical cation is proportional to the antioxidant concentration.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is prepared in water. The ABTS radical cation is produced by reacting the ABTS stock solution with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM final concentration), and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Sample Preparation: The test compound (this compound) is prepared in a suitable solvent at various concentrations.

-

Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

Signaling Pathways and Mechanism of Action

The antioxidant mechanism of this compound is primarily driven by the ascorbic acid component. Ascorbic acid is a potent reducing agent and free radical scavenger.

Proposed Mechanism:

-

Free Radical Encounter: A reactive oxygen species (ROS), such as a hydroxyl radical (•OH) or a superoxide anion (O2•-), is present in the biological system.

-

Electron/Hydrogen Donation: The ascorbate molecule donates a hydrogen atom (or an electron followed by a proton) to the free radical.

-

Radical Neutralization: The free radical is neutralized, forming a more stable molecule (e.g., water from a hydroxyl radical).

-

Ascorbyl Radical Formation: The ascorbate molecule is oxidized to the relatively stable and less reactive ascorbyl radical.

-

Regeneration or Disproportionation: The ascorbyl radical can be reduced back to ascorbate by other antioxidants or two ascorbyl radicals can disproportionate to form ascorbate and dehydroascorbic acid.

Allantoin's contribution to the antioxidant effect may be through its own, albeit less potent, radical scavenging activity and its ability to soothe and protect the skin, potentially reducing the inflammatory responses that can generate further oxidative stress. There may also be a synergistic effect between allantoin and ascorbic acid, although this has not been extensively studied.

References

Solubility and stability of Allantoin Ascorbate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin (B1664786) Ascorbate, a complex of the soothing agent Allantoin and the potent antioxidant Ascorbic Acid, presents a promising ingredient for pharmaceutical and cosmetic formulations. However, its efficacy and formulation feasibility are intrinsically linked to its solubility and stability characteristics. This technical guide provides a comprehensive overview of the available data on the solubility of Allantoin Ascorbate in various solvents and its stability under different environmental conditions. The document details experimental protocols for assessing these parameters and utilizes visualizations to illustrate key processes, offering a foundational resource for formulation development and research.

Introduction

Allantoin is a well-established cosmetic ingredient known for its skin-soothing, moisturizing, and healing properties. Ascorbic Acid (Vitamin C) is a powerful antioxidant with benefits for skin health, including collagen synthesis and protection against oxidative stress. The complex of these two molecules, this compound, aims to deliver the combined benefits of its components. A critical challenge in formulating with this complex lies in its inherent physicochemical properties, particularly its solubility in cosmetically and pharmaceutically relevant vehicles and its stability, given the notorious instability of Ascorbic Acid.

This guide synthesizes the available scientific and patent literature to provide a detailed understanding of the solubility and stability profile of this compound.

Solubility of this compound

The solubility of this compound is a key parameter for its incorporation into various formulations. While extensive data for a wide range of solvents is limited in publicly available literature, some key data points have been established.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound. It is important to note that this information is primarily derived from patent literature and may not have been subjected to rigorous, peer-reviewed validation.

| Solvent System | Temperature (°C) | Solubility (% w/w) | pH of Solution (Concentration) | Reference |

| Water | 25 | 3 - 5 | ~ 4.0 - 4.5 (2% solution) | [1] |

| 95% Ethanol | 25 | 0.5 | Not Reported | [1] |

For context, the solubility of Allantoin as a single entity in various solvents is provided in the table below. This can offer some indication of the potential behavior of the complex, although direct extrapolation is not recommended.

| Solvent System | Temperature (°C) | Solubility (% w/w) | Reference |

| Water | 25 | 0.57 | [2] |

| Ethanol (96%) | 25 | 0.04 | [2] |

| Propylene (B89431) Glycol / Water (1:1) | 25 | 0.40 | [2] |

| Glycerol / Water (1:1) | 25 | 0.60 |

Factors Influencing Solubility

-

Temperature: As with most solid solutes, the solubility of this compound is expected to increase with temperature. However, the potential for degradation of the Ascorbic Acid moiety at elevated temperatures must be considered.

-

pH: The pH of the solvent system will significantly impact the ionization state of both Allantoin and Ascorbic Acid, thereby affecting solubility. A 2% aqueous solution of this compound has a pH of approximately 4.0 to 4.5.

-

Co-solvents: The use of co-solvents such as glycols (propylene glycol, glycerin) is a common strategy to enhance the solubility of active ingredients. While specific quantitative data for this compound in these solvents is lacking, the data for Allantoin suggests that mixtures with water may be more effective than the pure glycols.

Stability of this compound

The stability of this compound is a critical factor for ensuring the efficacy and safety of the final product. The primary concern is the degradation of the Ascorbic Acid component, which is susceptible to oxidation.

General Stability Profile

A US patent claims that the this compound complex is "remarkably stable" in both solution and when heated, attributing this to the amphoteric nature of allantoin. The patent provides data on the stability of a cosmetic formulation containing the complex, which showed improved stability against discoloration compared to a control formulation without the complex when stored at room temperature, 45°C, and in an oven. However, this data pertains to a finished product and not the raw material in different solvents.

Factors Affecting Stability

The stability of this compound is influenced by the same factors that affect its individual components, primarily the Ascorbic Acid.

-

pH: Ascorbic acid is most stable in acidic conditions (pH < 4). The inherent pH of an aqueous this compound solution is in a favorable range (~4.0-4.5) for Ascorbic Acid stability. Allantoin itself is reported to be stable over a wide pH range of 4-9.

-

Temperature: Elevated temperatures accelerate the degradation of Ascorbic Acid.

-

Light: Exposure to UV light can lead to the photodegradation of Ascorbic Acid. The degradation products can include dehydroascorbic acid and 2,3-diketogulonic acid.

-

Oxygen: The presence of oxygen is a major driver of Ascorbic Acid degradation through oxidation.

Degradation Products

The degradation of the this compound complex will likely involve the degradation of its individual components.

-

Allantoin Degradation: In aqueous solutions, particularly at non-optimal pH and elevated temperatures, Allantoin can hydrolyze to allantoic acid, which can further break down into glyoxylic acid and urea. Condensates of allantoin and glyoxylic acid have also been identified as degradation products.

-

Ascorbic Acid Degradation: The primary degradation pathway of Ascorbic Acid is oxidation to dehydroascorbic acid, which can be further hydrolyzed to 2,3-diketogulonic acid and other products.

Experimental Protocols

The following sections outline detailed methodologies for the determination of solubility and stability of this compound.

Solubility Determination Protocol

A reliable method for determining the solubility of this compound is the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, ethanol, propylene glycol, glycerin)

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container.

-

Place the container in a shaking incubator or water bath set to the desired temperature (e.g., 25°C, 40°C).

-

Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it immediately using a syringe filter to remove any undissolved solids.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculate the solubility in the desired units (e.g., mg/mL or % w/w).

Visualization of Solubility Determination Workflow:

References

Solubility and stability of Allantoin Ascorbate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin Ascorbate, a complex of the soothing agent Allantoin and the potent antioxidant Ascorbic Acid, presents a promising ingredient for pharmaceutical and cosmetic formulations. However, its efficacy and formulation feasibility are intrinsically linked to its solubility and stability characteristics. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in various solvents and its stability under different environmental conditions. The document details experimental protocols for assessing these parameters and utilizes visualizations to illustrate key processes, offering a foundational resource for formulation development and research.

Introduction

Allantoin is a well-established cosmetic ingredient known for its skin-soothing, moisturizing, and healing properties. Ascorbic Acid (Vitamin C) is a powerful antioxidant with benefits for skin health, including collagen synthesis and protection against oxidative stress. The complex of these two molecules, this compound, aims to deliver the combined benefits of its components. A critical challenge in formulating with this complex lies in its inherent physicochemical properties, particularly its solubility in cosmetically and pharmaceutically relevant vehicles and its stability, given the notorious instability of Ascorbic Acid.

This guide synthesizes the available scientific and patent literature to provide a detailed understanding of the solubility and stability profile of this compound.

Solubility of this compound

The solubility of this compound is a key parameter for its incorporation into various formulations. While extensive data for a wide range of solvents is limited in publicly available literature, some key data points have been established.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound. It is important to note that this information is primarily derived from patent literature and may not have been subjected to rigorous, peer-reviewed validation.

| Solvent System | Temperature (°C) | Solubility (% w/w) | pH of Solution (Concentration) | Reference |

| Water | 25 | 3 - 5 | ~ 4.0 - 4.5 (2% solution) | [1] |

| 95% Ethanol | 25 | 0.5 | Not Reported | [1] |

For context, the solubility of Allantoin as a single entity in various solvents is provided in the table below. This can offer some indication of the potential behavior of the complex, although direct extrapolation is not recommended.

| Solvent System | Temperature (°C) | Solubility (% w/w) | Reference |

| Water | 25 | 0.57 | [2] |

| Ethanol (96%) | 25 | 0.04 | [2] |

| Propylene Glycol / Water (1:1) | 25 | 0.40 | [2] |

| Glycerol / Water (1:1) | 25 | 0.60 |

Factors Influencing Solubility

-

Temperature: As with most solid solutes, the solubility of this compound is expected to increase with temperature. However, the potential for degradation of the Ascorbic Acid moiety at elevated temperatures must be considered.

-

pH: The pH of the solvent system will significantly impact the ionization state of both Allantoin and Ascorbic Acid, thereby affecting solubility. A 2% aqueous solution of this compound has a pH of approximately 4.0 to 4.5.

-

Co-solvents: The use of co-solvents such as glycols (propylene glycol, glycerin) is a common strategy to enhance the solubility of active ingredients. While specific quantitative data for this compound in these solvents is lacking, the data for Allantoin suggests that mixtures with water may be more effective than the pure glycols.

Stability of this compound

The stability of this compound is a critical factor for ensuring the efficacy and safety of the final product. The primary concern is the degradation of the Ascorbic Acid component, which is susceptible to oxidation.

General Stability Profile

A US patent claims that the this compound complex is "remarkably stable" in both solution and when heated, attributing this to the amphoteric nature of allantoin. The patent provides data on the stability of a cosmetic formulation containing the complex, which showed improved stability against discoloration compared to a control formulation without the complex when stored at room temperature, 45°C, and in an oven. However, this data pertains to a finished product and not the raw material in different solvents.

Factors Affecting Stability

The stability of this compound is influenced by the same factors that affect its individual components, primarily the Ascorbic Acid.

-

pH: Ascorbic acid is most stable in acidic conditions (pH < 4). The inherent pH of an aqueous this compound solution is in a favorable range (~4.0-4.5) for Ascorbic Acid stability. Allantoin itself is reported to be stable over a wide pH range of 4-9.

-

Temperature: Elevated temperatures accelerate the degradation of Ascorbic Acid.

-

Light: Exposure to UV light can lead to the photodegradation of Ascorbic Acid. The degradation products can include dehydroascorbic acid and 2,3-diketogulonic acid.

-

Oxygen: The presence of oxygen is a major driver of Ascorbic Acid degradation through oxidation.

Degradation Products

The degradation of the this compound complex will likely involve the degradation of its individual components.

-

Allantoin Degradation: In aqueous solutions, particularly at non-optimal pH and elevated temperatures, Allantoin can hydrolyze to allantoic acid, which can further break down into glyoxylic acid and urea. Condensates of allantoin and glyoxylic acid have also been identified as degradation products.

-

Ascorbic Acid Degradation: The primary degradation pathway of Ascorbic Acid is oxidation to dehydroascorbic acid, which can be further hydrolyzed to 2,3-diketogulonic acid and other products.

Experimental Protocols

The following sections outline detailed methodologies for the determination of solubility and stability of this compound.

Solubility Determination Protocol

A reliable method for determining the solubility of this compound is the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, ethanol, propylene glycol, glycerin)

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container.

-

Place the container in a shaking incubator or water bath set to the desired temperature (e.g., 25°C, 40°C).

-

Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it immediately using a syringe filter to remove any undissolved solids.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculate the solubility in the desired units (e.g., mg/mL or % w/w).

Visualization of Solubility Determination Workflow:

References

Spectroscopic Analysis and Identification of Allantoin Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques for the analysis and identification of Allantoin (B1664786) Ascorbate. Allantoin Ascorbate is a complex formed between Allantoin, known for its soothing and skin-protecting properties, and Ascorbic Acid (Vitamin C), a powerful antioxidant.[1][2] This guide details the experimental protocols and expected spectral characteristics for the comprehensive identification and characterization of this complex, leveraging data from its individual constituents to predict the properties of the composite material.

Synthesis and Structure

This compound is typically synthesized as a 1:1 molar complex. A common method involves the trituration of allantoin and ascorbic acid with hot water, followed by drying to form a stable, white powder.[1] The stability of the complex is thought to arise from the amphoteric nature of allantoin, likely involving hydrogen bonding between the hydroxyl and carbonyl groups of ascorbic acid and the amide and carbonyl groups of allantoin.

Caption: Fig. 1: Proposed Interaction in this compound Complex

Analytical Workflow

A multi-technique spectroscopic approach is recommended for the unambiguous identification and characterization of this compound. The workflow ensures confirmation of both constituent parts and the integrity of the complex.

Caption: Fig. 2: Spectroscopic Analysis Workflow

UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and effective method for the initial identification and quantification of this compound, primarily by detecting the chromophores within its constituent molecules.

Experimental Protocol:

-

Solvent Selection: Prepare a solvent blank using a suitable solvent. Given the polarity of the complex, deionized water or a mixture of methanol (B129727) and water is appropriate.[3]

-

Standard Preparation: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of dilutions (e.g., 5-50 µg/mL) for linearity checks.

-

Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 200-400 nm.

-

Measurement: Record the absorbance of the blank, standard solutions, and the sample solution.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and compare it to the reference spectra.

Spectroscopic Data:

Table 1: UV-Vis Data for Individual Components

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Allantoin | Methanol/Ethanol | ~280 | Not specified | [3] |

| Ascorbate (anion) | Aqueous (pH 7.4) | ~265 | ~14,500 M⁻¹cm⁻¹ |

Predicted Characteristics for this compound: The UV spectrum of the this compound complex is expected to be a composite of its two components. A broad absorption band is anticipated between 260 nm and 280 nm. The precise λmax may be slightly shifted due to the intermolecular interactions within the complex.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups present in this compound and provides evidence of the complex formation through shifts in vibrational frequencies, particularly those involved in hydrogen bonding.

Experimental Protocol:

-

Sample Preparation: For solid samples, mix a small amount (1-2 mg) of this compound with dry potassium bromide (KBr) and press into a pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the powder.

-

Instrument Setup: Set the FT-IR spectrometer to collect data in the mid-IR range (4000-400 cm⁻¹).

-

Background Collection: Run a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Measurement: Place the sample in the spectrometer and collect the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the spectra of the individual components. Note any significant shifts in band positions or changes in shape.

Spectroscopic Data:

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for Individual Components

| Functional Group | Allantoin Wavenumber (cm⁻¹) | Ascorbic Acid Wavenumber (cm⁻¹) |

| O-H Stretch | - | 3526, 3410, 3318 (broad, H-bonded) |

| N-H Stretch | 3438, 3343 | - |

| C=O Stretch (Imide Ring) | 1782, 1718 | - |

| C=O Stretch (Ureide) | 1660 | - |

| C=O Stretch (Lactone) | - | 1755 |

| C=C Stretch (Enol) | - | 1675 |

| N-H Bend | ~1604 | - |

Predicted Characteristics for this compound: In the complex, hydrogen bonding between the molecules will likely cause:

-

Broadening and shifting of the O-H and N-H stretching bands to lower wavenumbers (e.g., 3500-3200 cm⁻¹).

-

Shifting of the C=O stretching bands (from both allantoin and ascorbic acid) to lower wavenumbers due to their involvement in hydrogen bonding. These shifts provide strong evidence for the formation of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level, allowing for the definitive identification of both the allantoin and ascorbic acid moieties within the complex.

Experimental Protocol:

-

Solvent Selection: Choose a suitable deuterated solvent in which the complex is soluble, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record the spectra using standard parameters. For ¹H NMR in D₂O, labile protons (OH, NH) may exchange with the solvent and not be observed.

-

Data Analysis: Assign the resonances by comparing them with known spectra of allantoin and ascorbic acid and using 2D NMR techniques (e.g., COSY, HSQC) if necessary.

Spectroscopic Data:

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Individual Components

| Proton | Allantoin (in D₂O) | Ascorbic Acid (in D₂O) |

| H-4 (Allantoin) | ~5.24 (s) | - |

| H-4 (Ascorbic Acid) | - | ~4.55 (d) |

| H-5 (Ascorbic Acid) | - | ~3.80 (m) |

| H-6 (Ascorbic Acid) | - | ~3.55 (m) |

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Individual Components

| Carbon | Allantoin (in DMSO-d₆) | Ascorbic Acid (in D₂O) |

| C-2 (Imide) | ~157.1 | - |

| C-4 (Imide) | ~62.5 | - |

| C-5 (Imide) | ~174.0 | - |

| C-7 (Ureide) | ~157.6 | - |

| C-1 (Lactone) | - | ~177.0 |

| C-2 (Enol) | - | ~119.0 |

| C-3 (Enol) | - | ~156.5 |

Predicted Characteristics for this compound: The NMR spectrum of the complex should exhibit distinct sets of signals corresponding to both the allantoin and ascorbic acid structures.

-

¹H NMR: Protons on atoms involved in or adjacent to the hydrogen bonding sites (e.g., allantoin's H-4 and ascorbic acid's H-4) may experience slight downfield or upfield shifts compared to the free molecules.

-

¹³C NMR: Carbons in the carbonyl and enol groups (C=O, C=C-OH) are most likely to show chemical shift changes upon complexation due to alterations in their electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the this compound complex and for confirming the identity of its components through fragmentation analysis.

Experimental Protocol:

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile complex.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water) at a low concentration (e.g., 1-10 µg/mL) and infuse it directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

-

Mass Analyzer: Use a high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. The protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is typically observed.

-

Tandem MS (MS/MS): Select the parent ion of the complex and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Spectroscopic Data:

Table 5: Mass Spectrometry Data for Individual Components and the Predicted Complex

| Species | Molecular Formula | Exact Mass (Da) | Expected Ion (ESI+) | Key Fragments (Predicted) |

| Allantoin | C₄H₆N₄O₃ | 158.0440 | 159.0518 [M+H]⁺ | 116, 61 |

| Ascorbic Acid | C₆H₈O₆ | 176.0321 | 177.0399 [M+H]⁺ | 116, 85 |

| This compound (1:1 Complex) | C₁₀H₁₄N₄O₉ | 334.0761 | 335.0839 [M+H]⁺ | 159, 177 (loss of one component) |

Predicted Characteristics for this compound:

-

Full Scan MS: The primary evidence for the complex will be the detection of an ion corresponding to the combined molecular weight (e.g., m/z 335.0839 for [M+H]⁺).

-

MS/MS Analysis: Fragmentation of the parent ion (m/z 335) should yield major fragment ions corresponding to the protonated individual components (m/z 159 for allantoin and m/z 177 for ascorbic acid), confirming the composition of the complex.

References

Spectroscopic Analysis and Identification of Allantoin Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques for the analysis and identification of Allantoin Ascorbate. This compound is a complex formed between Allantoin, known for its soothing and skin-protecting properties, and Ascorbic Acid (Vitamin C), a powerful antioxidant.[1][2] This guide details the experimental protocols and expected spectral characteristics for the comprehensive identification and characterization of this complex, leveraging data from its individual constituents to predict the properties of the composite material.

Synthesis and Structure

This compound is typically synthesized as a 1:1 molar complex. A common method involves the trituration of allantoin and ascorbic acid with hot water, followed by drying to form a stable, white powder.[1] The stability of the complex is thought to arise from the amphoteric nature of allantoin, likely involving hydrogen bonding between the hydroxyl and carbonyl groups of ascorbic acid and the amide and carbonyl groups of allantoin.

Caption: Fig. 1: Proposed Interaction in this compound Complex

Analytical Workflow

A multi-technique spectroscopic approach is recommended for the unambiguous identification and characterization of this compound. The workflow ensures confirmation of both constituent parts and the integrity of the complex.

Caption: Fig. 2: Spectroscopic Analysis Workflow

UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and effective method for the initial identification and quantification of this compound, primarily by detecting the chromophores within its constituent molecules.

Experimental Protocol:

-

Solvent Selection: Prepare a solvent blank using a suitable solvent. Given the polarity of the complex, deionized water or a mixture of methanol and water is appropriate.[3]

-

Standard Preparation: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of dilutions (e.g., 5-50 µg/mL) for linearity checks.

-

Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 200-400 nm.

-

Measurement: Record the absorbance of the blank, standard solutions, and the sample solution.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and compare it to the reference spectra.

Spectroscopic Data:

Table 1: UV-Vis Data for Individual Components

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Allantoin | Methanol/Ethanol | ~280 | Not specified | [3] |

| Ascorbate (anion) | Aqueous (pH 7.4) | ~265 | ~14,500 M⁻¹cm⁻¹ |

Predicted Characteristics for this compound: The UV spectrum of the this compound complex is expected to be a composite of its two components. A broad absorption band is anticipated between 260 nm and 280 nm. The precise λmax may be slightly shifted due to the intermolecular interactions within the complex.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups present in this compound and provides evidence of the complex formation through shifts in vibrational frequencies, particularly those involved in hydrogen bonding.

Experimental Protocol:

-

Sample Preparation: For solid samples, mix a small amount (1-2 mg) of this compound with dry potassium bromide (KBr) and press into a pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the powder.

-

Instrument Setup: Set the FT-IR spectrometer to collect data in the mid-IR range (4000-400 cm⁻¹).

-

Background Collection: Run a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Measurement: Place the sample in the spectrometer and collect the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the spectra of the individual components. Note any significant shifts in band positions or changes in shape.

Spectroscopic Data: